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Pomalidomide-NH-PEG6-amide-C2-CPI-1612

PROTAC SAR Linker optimization Ternary complex formation

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as compound 22 or PROTAC dCE-1) is a bifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ligase to induce ubiquitin-proteasome-dependent degradation of the homologous histone acetyltransferases CBP and EP300. The molecule consists of the potent CBP/EP300 HAT domain inhibitor CPI-1612 (IC50 = 8.1 nM for EP300 HAT) conjugated via a 24-atom PEG6 linker to pomalidomide, a well-established CRBN ligand.

Molecular Formula C57H68N10O12
Molecular Weight 1085.2 g/mol
Cat. No. B15544345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-NH-PEG6-amide-C2-CPI-1612
Molecular FormulaC57H68N10O12
Molecular Weight1085.2 g/mol
Structural Identifiers
InChIInChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1
InChIKeyLQIJAIJUUUPTKS-IQRIAUBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A Dual CBP/EP300 PROTAC Degrader Targeting the HAT Domain for Scientific Procurement


Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as compound 22 or PROTAC dCE-1) is a bifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ligase to induce ubiquitin-proteasome-dependent degradation of the homologous histone acetyltransferases CBP and EP300. The molecule consists of the potent CBP/EP300 HAT domain inhibitor CPI-1612 (IC50 = 8.1 nM for EP300 HAT) conjugated via a 24-atom PEG6 linker to pomalidomide, a well-established CRBN ligand [1]. This compound was developed through systematic structure-activity relationship (SAR) optimization to address the critical requirement of a linker length ≥21 atoms for productive ternary complex formation and subsequent protein degradation [2].

Why Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Cannot Be Replaced by Shorter-Linker PROTACs or Parent Inhibitor CPI-1612 Alone in CBP/EP300 Degradation Studies


Generic substitution of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 with either the parent HAT inhibitor CPI-1612 or with structurally related CRBN-recruiting PROTACs bearing shorter PEG linkers (e.g., 4-5 PEG units; ≤18 atoms) is scientifically invalid. The parent inhibitor CPI-1612 only transiently inhibits the enzymatic HAT activity of CBP/EP300 but does not eliminate the scaffolding and protein-protein interaction functions of these multidomain transcriptional coactivators [1]. Conversely, CRBN-based PROTACs with linker lengths <21 atoms fail to form a productive ternary complex between CRBN and CBP/EP300, resulting in a complete absence of degradation activity despite retained binding to both individual protein partners [1]. Only the 24-atom linker present in this compound satisfies the minimal spatial requirement for productive proximity-induced ubiquitination, making it a non-substitutable research tool.

Quantitative Differentiation Evidence for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in CBP/EP300 Targeted Protein Degradation Applications


Linker Length Dependency: 24-Atom PEG6 Linker Confers Degradation Activity Absent in Shorter-Linker Analogs

PROTACs containing 4-5 PEG unit linkers (z = 18-21 atoms) fail to induce any detectable CBP/EP300 degradation in LP1 multiple myeloma cells, whereas the 6 PEG unit linker (z = 24 atoms) present in this compound achieves robust degradation with a DC50 of 1.3 μM [1]. The minimum active linker length was empirically determined to be ≥21 atoms, and only compounds with 5-7 PEG units (21-27 atoms) form ternary complexes detectable by FluoPPI assay [1].

PROTAC SAR Linker optimization Ternary complex formation

Dual CBP/EP300 Degradation Profile vs. EP300-Selective Degrader JQAD1

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 degrades both CBP and EP300 proteins, whereas the comparator PROTAC JQAD1 is strictly EP300-selective with a DC50 ≤ 31.6 nM for EP300 but no effect on CBP protein levels [1][2]. In LP1 cells, dCE-1 exhibits a DC50 of 1.3 μM and degrades both homologous proteins, albeit with a preference for CBP over EP300 [1].

CBP EP300 Dual degradation Selectivity profiling

Functional Degradation vs. Parental HAT Inhibition: DC50 of 1.3 μM in LP1 Cells Contrasts with CPI-1612 IC50 of 8.1 nM

While the parent HAT inhibitor CPI-1612 potently inhibits the enzymatic activity of EP300 (IC50 = 8.1 nM) and CBP (IC50 = 116 nM), it does not induce protein degradation [1][2]. In contrast, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 induces proteasome-dependent degradation of CBP/EP300 with a DC50 of 1.3 μM in LP1 cells, a process that can be blocked by co-treatment with excess CPI-1612, pomalidomide, or the proteasome inhibitor MG132 [1].

Targeted protein degradation HAT inhibition CBP/EP300

Ternary Complex Formation Correlates with Degradation Potency: FluoPPI EC50 of 1.2 μM vs. DC50 of 1.3 μM

In the FluoPPI (Fluorescence-based Protein-Protein Interaction) assay, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 induces foci formation indicative of ternary complex assembly between CRBN and CBP/EP300 with an EC50 of 1.2 μM [1]. This value closely aligns with its cellular degradation DC50 of 1.3 μM in the same LP1 cell line, confirming that ternary complex formation is the rate-limiting step for degradation [1]. A negative control compound (22-bump) bearing a methyl group that blocks CRBN binding showed no ternary complex formation or degradation, validating the mechanism [1].

PROTAC ternary complex FluoPPI assay Mechanism of action

Rapid and Sustained CBP Degradation: Maximal Effect Within 8 Hours Maintained for ≥48 Hours

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 induces rapid degradation of CBP protein, achieving maximal effect within 8 hours of treatment and maintaining this degradation for at least 48 hours [1]. This sustained degradation profile is characteristic of catalytic PROTAC activity and contrasts with reversible small molecule inhibitors that require continuous target occupancy [1].

Degradation kinetics PROTAC durability Time course

Broad Antiproliferative Activity Across NCI-60 Cancer Cell Line Panel

In the NCI-60 human tumor cell line screen, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 at 10 μM reduced cell growth across a broad spectrum of cancer types, with particularly pronounced effects in leukemia and multiple myeloma cell lines [1]. In LP1 multiple myeloma cells, the compound exhibits a DC50 of 1.2-1.3 μM for antiproliferative effects, which correlates with its degradation potency [1][2]. MM1S multiple myeloma cells also show sensitivity [2].

Antiproliferative NCI-60 screen Cancer cell lines

Recommended Research Applications for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Based on Quantitative Differentiation Evidence


Investigating Functional Redundancy Between CBP and EP300 in Transcriptional Regulation

Use this dual CBP/EP300 degrader (DC50 = 1.3 μM in LP1 cells) to simultaneously eliminate both homologous proteins and assess phenotypes that may be masked by compensation when using EP300-selective degraders like JQAD1 [1]. The dual degradation profile is essential for studies where functional redundancy between CBP and EP300 may obscure loss-of-function phenotypes [1].

Evaluating Linker Length Requirements in PROTAC Design and Ternary Complex Optimization

Employ this compound as a validated positive control in SAR studies exploring linker length effects on PROTAC efficacy. The 24-atom PEG6 linker meets the ≥21-atom minimum requirement for CRBN-CBP/EP300 ternary complex formation, while shorter-linker analogs (4-5 PEG units, 18-21 atoms) serve as negative controls with no degradation activity [1].

Comparing Degradation vs. Inhibition Mechanisms in CBP/EP300-Dependent Cancer Models

Use this degrader (DC50 = 1.3 μM) alongside the parent HAT inhibitor CPI-1612 (IC50 = 8.1 nM) in parallel experiments to dissect phenotypes that depend on enzymatic HAT activity versus those requiring the full complement of CBP/EP300 scaffolding and protein-protein interaction functions [1]. The distinct mechanisms enable mechanistic deconvolution of target biology [1].

Long-Term Gene Expression and Phenotypic Studies Requiring Sustained Target Suppression

Leverage the sustained degradation profile (maximal CBP degradation within 8 h, maintained for ≥48 h) for multi-day experiments where continuous target suppression is required [1]. This contrasts with reversible inhibitors that necessitate continuous drug exposure and may be compromised by cellular efflux or metabolism [1].

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